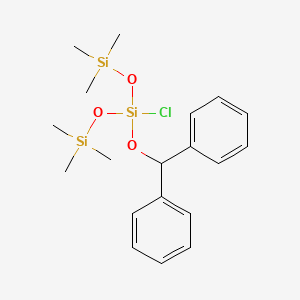
Benzhydryloxybis(trimethylsiloxy)chlorosilane
Vue d'ensemble
Description
Benzhydryloxybis(trimethylsiloxy)chlorosilane, with the chemical formula C19H29ClO3Si3, is an organic silicon compound . It appears as a colorless to light yellow liquid . This compound is commonly used as a reagent and intermediate in organic synthesis . It can be used to introduce trimethylsilyl groups in organic chemistry, thereby changing the properties and reactivity of other compounds . This compound can also be used as an additive in coatings, varnishes, and adhesives to improve their adhesion and durability .
Synthesis Analysis
Benzhydryloxybis(trimethylsiloxy)chlorosilane can be prepared by the reaction of trimethylsilanol with benzyl alcohol . The specific synthesis steps can be adjusted according to specific experimental conditions and reaction requirements .Molecular Structure Analysis
The Benzhydryloxybis(trimethylsiloxy)chlorosilane molecule contains a total of 56 bonds. There are 27 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
Benzhydryloxybis(trimethylsiloxy)chlorosilane has a molecular weight of 425.14 g/mol . It has a predicted density of 1.046±0.06 g/cm3 and a predicted boiling point of 397.4±52.0 °C . The compound is soluble in commonly used organic solvents, such as ethanol, ether, and dimethylformamide . It reacts slowly with moisture/water .Applications De Recherche Scientifique
Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials have become a focal point in materials science, aiming to combine the best properties of both domains for advanced functionalities. Among these, silanes and their derivatives, including benzhydryloxybis(trimethylsiloxy)chlorosilane, play a pivotal role. These compounds serve as precursors in the sol-gel process, a method for producing solid materials from small molecules. Through this process, materials with unique properties such as enhanced thermal stability, mechanical strength, and chemical resistance can be synthesized. For example, the modification of wood with silicon compounds has shown that treatments based on organic silicon compounds, including chlorosilanes and trimethylsilyl derivatives, can significantly improve wood's dimensional stability, durability, and fire resistance, making silicon-treated wood suitable for outdoor applications (Mai & Militz, 2004).
Synthesis of Organosilicon Monomers
The study of alkyl(aryl)chlorosilanes, including those related to benzhydryloxybis(trimethylsiloxy)chlorosilane, has shed light on the mechanisms of direct syntheses of organosilicon monomers. These syntheses are crucial for producing key organosilicon compounds used in various industrial applications. The insights from these studies have led to the development of new ideas on reaction mechanisms and have been instrumental in optimizing technological processes for the production of organosilicon monomers, which are fundamental building blocks for a broad range of silicone-based materials (Turetskaya et al., 1975).
Polyorganosilazanes: Towards High-Strength Materials
Polyorganosilazanes represent a significant advancement in the field of organosilicon compounds, offering pathways to creating materials with remarkable properties. The synthesis of polyorganosilazanes involves the ammonolysis of chlorosilanes, leading to polymers with high molecular weight. These compounds have laid the groundwork for the development of quasi-ceramic materials with unique chemical and physical properties, opening new doors in the realm of high-strength materials (Kontorov et al., 2020).
Safety And Hazards
Benzhydryloxybis(trimethylsiloxy)chlorosilane has a stimulating effect on the skin and eyes, and needs to be rinsed in time after contact . When using, avoid inhaling gas or solution with too high concentration to avoid respiratory tract irritation . During storage and handling, it should be sealed and kept away from fire and oxidizing agents .
Propriétés
IUPAC Name |
benzhydryloxy-chloro-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYRUZAVJVIZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725334 | |
| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryloxybis(trimethylsiloxy)chlorosilane | |
CAS RN |
309963-45-9 | |
| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



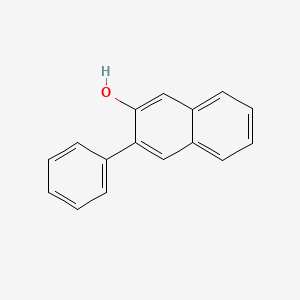
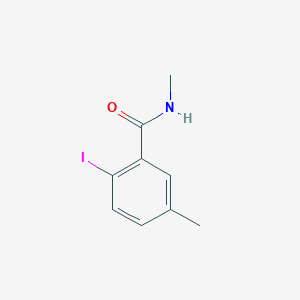
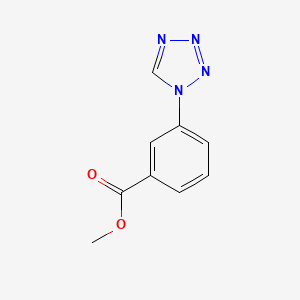
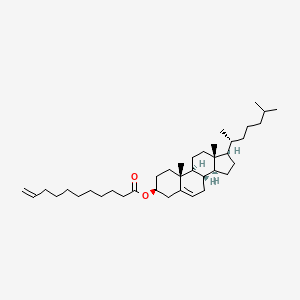
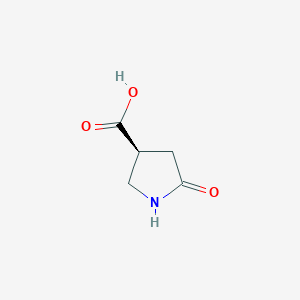
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)

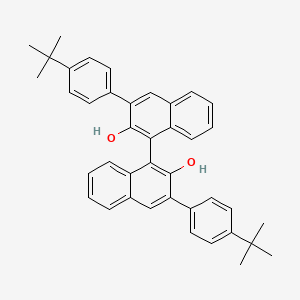
![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)
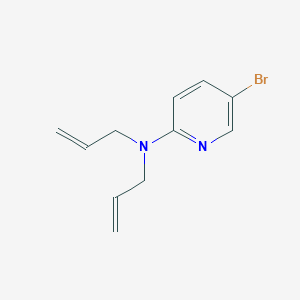
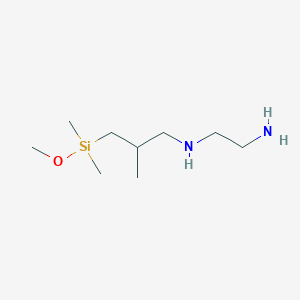
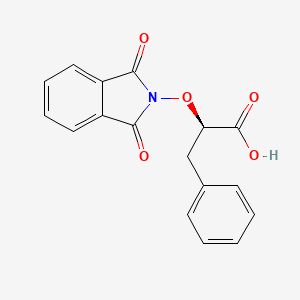
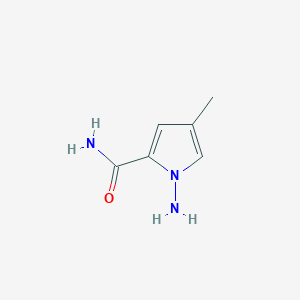
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)